
alpha-Butyl-alpha-(2,4-dichlorophenyl)-4H-1,2,4-triazole-4-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Attachment of the Dichlorophenyl Group:
Formation of the Hexanol Chain: The final step involves the addition of the hexanol chain through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
科学的研究の応用
2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals due to its triazole moiety, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: Known for its use in treating fungal infections.
Ketoconazole: Used in medicine for its antifungal activity.
Uniqueness
2-(2,4-Dichlorophenyl)-1-(4H-1,2,4-triazol-4-yl)hexan-2-ol is unique due to its specific chemical structure, which combines the dichlorophenyl group with the triazole ring and hexanol chain. This unique combination may confer specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C14H17Cl2N3O |
|---|---|
分子量 |
314.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-4-yl)hexan-2-ol |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-9-17-18-10-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3 |
InChIキー |
TVLXRXJTIDQREG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CN1C=NN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


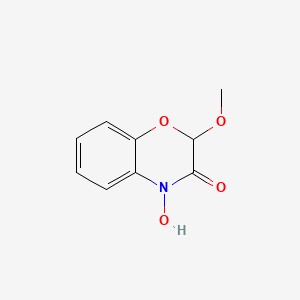
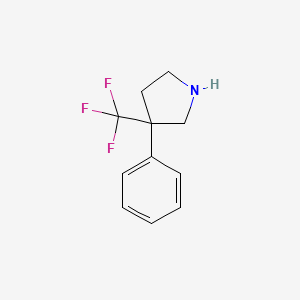
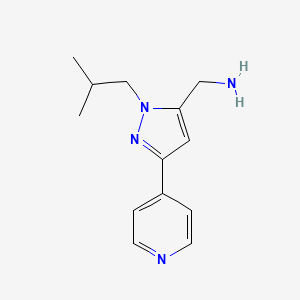
![3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280765.png)
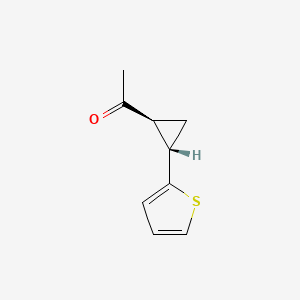
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15280776.png)

![6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)
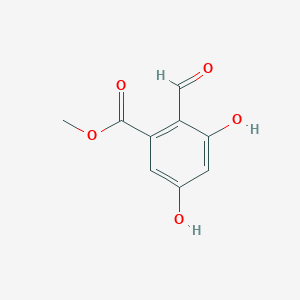
![3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)

![3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280825.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15280833.png)
